Cas no 684-76-4 (5,5,5-Trifluoro-4-oxopentanoic Acid)

5,5,5-Trifluoro-4-oxopentanoic Acid is a fluorinated keto acid compound with applications in organic synthesis and pharmaceutical research. Its trifluoromethyl group enhances electrophilicity, making it a valuable intermediate for constructing complex fluorinated molecules. The ketone and carboxylic acid functionalities provide versatile reactivity for condensation, reduction, or nucleophilic addition reactions. This compound is particularly useful in the synthesis of bioactive molecules, where the introduction of fluorine can improve metabolic stability and binding affinity. Its well-defined structure and high purity ensure consistent performance in synthetic workflows. Suitable for use under controlled conditions, it serves as a key building block in medicinal chemistry and material science applications.
5,5,5-Trifluoro-4-oxopentanoic Acid structure
684-76-4 structure
Product Name:5,5,5-Trifluoro-4-oxopentanoic Acid
CAS No:684-76-4
MF:C5H5F3O3
MW:170.086612462997
MDL:MFCD07779786
CID:502342
PubChem ID:20543330
Update Time:2025-05-25

5,5,5-Trifluoro-4-oxopentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,5,5,5-trifluoro-4-oxo-
    • 5,5,5-Trifluoro-4-oxopentanoic Acid
    • 5,5,5-Trifluoro-4-ox
    • 4,4,4-Trifluorlaevulinsaeure
    • 5,5,5-Trifluor-4-oxo-pentansaeure
    • 5,5,5-Trifluor-laevulinsaeure
    • 5,5,5-trifluoro-4-oxo-pentanoic acid
    • 5,5,5-trifluorolevulinic acid
    • Pentanoic acid,5,5,5-trifluoro-4-oxo
    • AKOS005259231
    • MFCD07779786
    • Pentanoic acid, 5,5,5-trifluoro-4-oxo-
    • FT-0602768
    • 2-(CHLOROMETHYL)PHENYLACETATE
    • 684-76-4
    • DTXSID10608531
    • MS-20232
    • D78509
    • CS-0326649
    • SCHEMBL3440264
    • MDL: MFCD07779786
    • Inchi: 1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11)
    • InChI Key: JUYJVMZMNMXMCE-UHFFFAOYSA-N
    • SMILES: FC(C(CCC(=O)O)=O)(F)F

Computed Properties

  • Exact Mass: 170.01900
  • Monoisotopic Mass: 170.01907850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.426
  • Melting Point: No data available
  • Boiling Point: 213 ºC
  • Flash Point: 83 ºC
  • Refractive Index: 1.374
  • PSA: 54.37000
  • LogP: 0.98260
  • Vapor Pressure: 0.1±0.9 mmHg at 25°C

5,5,5-Trifluoro-4-oxopentanoic Acid Security Information

5,5,5-Trifluoro-4-oxopentanoic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

5,5,5-Trifluoro-4-oxopentanoic Acid Pricemore >>

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5,5,5-Trifluoro-4-oxopentanoic Acid Related Literature

Additional information on 5,5,5-Trifluoro-4-oxopentanoic Acid

Recent Advances in the Application of 5,5,5-Trifluoro-4-oxopentanoic Acid (CAS: 684-76-4) in Chemical Biology and Pharmaceutical Research

5,5,5-Trifluoro-4-oxopentanoic Acid (CAS: 684-76-4) is a fluorinated keto acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors, prodrugs, and fluorinated analogs of natural metabolites. The presence of the trifluoromethyl group and the reactive keto functionality makes it a valuable building block for the development of novel therapeutic agents with enhanced metabolic stability and bioavailability.

Recent studies have highlighted the role of 5,5,5-Trifluoro-4-oxopentanoic Acid in the design of covalent inhibitors targeting cysteine proteases and other enzymes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of irreversible inhibitors for SARS-CoV-2 main protease (Mpro), showcasing its potential in antiviral drug development. The compound's ability to form stable adducts with nucleophilic residues in enzyme active sites has been leveraged to achieve high selectivity and potency.

In addition to its applications in drug discovery, 5,5,5-Trifluoro-4-oxopentanoic Acid has been employed as a precursor for the synthesis of fluorinated analogs of natural products. A recent publication in Organic Letters (2024) described its use in the preparation of trifluoromethylated derivatives of pentanoic acid metabolites, which exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts. This underscores the growing interest in fluorinated compounds as tools for probing biological systems and developing next-generation therapeutics.

The synthetic methodologies for 5,5,5-Trifluoro-4-oxopentanoic Acid have also seen advancements. A 2023 report in Advanced Synthesis & Catalysis presented a novel catalytic asymmetric synthesis route, enabling the production of enantiomerically pure forms of the compound. This development is particularly significant for applications requiring chiral specificity, such as in the design of enzyme inhibitors or receptor modulators.

From a safety and regulatory perspective, recent toxicological studies have provided valuable data on the handling and use of 5,5,5-Trifluoro-4-oxopentanoic Acid. A 2024 assessment published in Chemical Research in Toxicology evaluated its acute and subchronic toxicity profiles, establishing guidelines for its safe use in laboratory and industrial settings. These findings are crucial for researchers and manufacturers working with this compound.

Looking ahead, the unique properties of 5,5,5-Trifluoro-4-oxopentanoic Acid position it as a promising candidate for further exploration in medicinal chemistry and chemical biology. Ongoing research is investigating its potential in targeted drug delivery systems and as a versatile scaffold for combinatorial chemistry approaches. The compound's ability to serve as a linchpin for diverse molecular transformations ensures its continued relevance in pharmaceutical innovation.

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